molecular formula C17H17N5O2 B2781545 N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946359-04-2

N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2781545
CAS RN: 946359-04-2
M. Wt: 323.356
InChI Key: VQMHHTBGTJVSJL-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been described in numerous methods . For instance, 2-Amino-7-cyclopentyl-N, N-dimethyl-4-(4-methylpiperazin-1-yl)-7 H-pyrrolo[2,3-d]pyrimidine-6-carboxamide was obtained following a specific procedure .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines are characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the compound can be further analyzed using techniques such as IR spectrum .


Chemical Reactions Analysis

The chemical reactions of pyrrolo[2,3-d]pyrimidines are diverse and depend on the specific compound and conditions . For instance, the introduction of 3-chlorophenyl and carboxamide groups on certain positions of the pyrazolone ring can enhance the anti-inflammatory activities of pyrazolediazenylpyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point of a similar compound, 2-Amino-7-cyclopentyl-N, N-dimethyl-4-(4-methylpiperazin-1-yl)-7 H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, was found to be 195.4–195.8°C .

Future Directions

The future directions in the research of pyrrolo[2,3-d]pyrimidines could involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(2-cyanoethyl)-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-5-6-14-19-15-12(16(23)22(14)10-11)9-13(21(15)3)17(24)20(2)8-4-7-18/h5-6,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMHHTBGTJVSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N(C)CCC#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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